

ATI-2138: A Technical Guide to a Novel Dual ITK/JAK3 Inhibitor

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Compound of Interest

Compound Name: TMX-2138

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Introduction

ATI-2138 is an investigational, orally administered, covalent inhibitor that demonstrates potent and selective dual activity against Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] This unique mechanism of action positions ATI-2138 as a promising therapeutic candidate for a range of T-cell-mediated autoimmune and inflammatory diseases.[2] By targeting both the T-cell receptor (TCR) signaling pathway via ITK inhibition and cytokine signaling through the common gamma chain (yc) via JAK3 inhibition, ATI-2138 offers a comprehensive approach to modulating aberrant T-cell activity.[2] This technical guide provides an in-depth overview of the preclinical and clinical data available for ATI-2138, detailed experimental methodologies, and a visual representation of the relevant biological pathways and experimental workflows.

Mechanism of Action

ATI-2138 is a covalent inhibitor, indicating that it forms a permanent bond with its target enzymes, leading to irreversible inhibition.[1] This dual inhibitor interrupts T-cell signaling by targeting two critical kinases:

- Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of non-receptor tyrosine kinases, ITK is a key component of the T-cell receptor (TCR) signaling cascade.

Upon TCR engagement, ITK is activated and plays a crucial role in T-cell activation, differentiation, and the production of inflammatory cytokines.

- Janus kinase 3 (JAK3): This non-receptor tyrosine kinase is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γ_c) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] The JAK3/STAT signaling pathway is vital for the proliferation and survival of lymphocytes, including T-cells, B-cells, and Natural Killer (NK) cells.

By simultaneously inhibiting both ITK and JAK3, ATI-2138 has the potential to more effectively suppress the pathological T-cell responses that drive a variety of autoimmune diseases.[2]

Quantitative Data

The following tables summarize the key quantitative data for ATI-2138 from biochemical, cellular, and in vivo studies.

Table 1: Biochemical Inhibitory Activity of ATI-2138

Target Kinase	IC50 (nM)	Notes
ITK	0.18[1]	High potency for a primary target.
JAK3	0.52[1]	High potency for a primary target.
TXK	0.83[1]	Another Tec family kinase, also inhibited.
JAK1	>2200[1]	Demonstrates high selectivity over other JAK family members.
JAK2	>2200[1]	Demonstrates high selectivity over other JAK family members.
Tyk2	>2200[1]	Demonstrates high selectivity over other JAK family members.
BTK	-	27-fold less potent inhibition compared to ITK.[1]

Table 2: Cellular Activity of ATI-2138

Assay	Cell Type	IC50 (nM)
IL-2-stimulated STAT5 phosphorylation	Human PBMCs	23.1[1]
Anti-CD3-induced PLCγ1 phosphorylation	Human PBMCs	7.6[1]
Anti-CD3-stimulated IL-2 production	Human PBMCs	8.6[1]
IL-15-induced IFNγ production	Human PBMCs	2.6[1]
Th17 cell cytokine (IL-17A, IL-21, TNF-α) production	Human Th17 cells	47[1]
IL-2-induced IFNγ production	Human whole blood	10[1]
IL-15-induced IFNγ production	Human whole blood	7[1]

Table 3: In Vivo Efficacy of ATI-2138 in Animal Models

Animal Model	Dosing	Key Findings
Collagen-Induced Arthritis (Mouse)	100, 300, and 1000 ppm in chow	Significant reduction in clinical arthritis scores.
Adjuvant-Induced Arthritis (Rat)	10 and 30 mg/kg oral administration	49% and 68% reduction in inflammation, respectively.
Adoptive T-cell Transfer Colitis (Mouse)	300 ppm in chow	Dose-dependent reduction in colon and ileum histopathology scores.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ATI-2138.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

- **Compound Preparation:** A serial dilution of ATI-2138 is prepared in DMSO. This is further diluted in the kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.
- **Kinase Reaction Setup:**
 - 5 µL of the diluted ATI-2138 or vehicle control is added to the wells of a white, opaque 96-well or 384-well plate.
 - 10 µL of a 2X kinase/substrate mixture (containing the purified ITK or JAK3 enzyme and its specific peptide substrate in kinase assay buffer) is added to each well.
 - The plate is pre-incubated at room temperature for 10 minutes.
- **Initiation of Kinase Reaction:** 10 µL of a 2X ATP solution is added to each well to start the reaction. The final ATP concentration is typically at or near the K_m for the specific kinase. The plate is then incubated at 30°C for 60 minutes.
- **Termination of Kinase Reaction and ADP Detection:**
 - 25 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.[\[4\]](#)[\[5\]](#)
- **Luminescence Signal Generation:** 50 µL of Kinase Detection Reagent is added to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The plate is incubated at room temperature for 30-60 minutes.[\[5\]](#)
- **Data Analysis:** The luminescence is measured using a plate reader. The percentage of inhibition is plotted against the logarithm of the ATI-2138 concentration to determine the IC50 value.[\[4\]](#)

Cellular Phospho-STAT5 Flow Cytometry Assay

This assay measures the phosphorylation of STAT5 in response to cytokine stimulation, a key downstream event in the JAK3 signaling pathway.

- **Cell Preparation:** Human peripheral blood mononuclear cells (PBMCs) are isolated and may be starved of cytokines for a period to reduce baseline phosphorylation.
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of ATI-2138 or a vehicle control.
- **Cytokine Stimulation:** Cells are stimulated with a cytokine that signals through the common gamma chain, such as IL-2 or IL-15, for a short period (e.g., 15-20 minutes) at 37°C to induce STAT5 phosphorylation.[\[6\]](#)[\[7\]](#)
- **Fixation and Permeabilization:**
 - The stimulation is stopped by fixing the cells with a formaldehyde-based fixation buffer.[\[6\]](#)
 - Following fixation, the cells are permeabilized, often with methanol, to allow for intracellular antibody staining.[\[6\]](#)
- **Antibody Staining:** The permeabilized cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).[\[6\]](#) Co-staining with antibodies against cell surface markers (e.g., CD4, CD8) can be performed to identify specific T-cell subsets.
- **Flow Cytometry Analysis:** The stained cells are analyzed on a flow cytometer to quantify the level of pSTAT5 in the different cell populations.
- **Data Analysis:** The median fluorescence intensity of the pSTAT5 signal is determined for each concentration of ATI-2138. These values are then used to calculate the IC50 for the inhibition of STAT5 phosphorylation.

T-cell Cytokine Production Inhibition Assay

This assay assesses the ability of ATI-2138 to inhibit the production of inflammatory cytokines by activated T-cells.

- **T-cell Isolation and Culture:** Specific T-cell subsets, such as Th17 cells, are isolated from human PBMCs and cultured under conditions that promote their differentiation and

maintenance.

- **Compound Treatment:** The cultured T-cells are treated with various concentrations of ATI-2138 or a vehicle control.
- **T-cell Activation:** The T-cells are then activated to produce cytokines. This is typically achieved by stimulating the T-cell receptor using anti-CD3 and anti-CD28 antibodies.
- **Cytokine Measurement:** After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatants are collected. The concentrations of secreted cytokines, such as IL-17A, IL-21, and TNF- α , are measured using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).[\[8\]](#)[\[9\]](#)
- **Data Analysis:** The cytokine concentrations are plotted against the corresponding ATI-2138 concentrations to determine the IC50 for the inhibition of each cytokine.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

- **Induction of Arthritis:**
 - DBA/1J mice (typically 7-8 weeks old) are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[\[10\]](#)[\[11\]](#)
- **Drug Administration:** Treatment with ATI-2138, a positive control (e.g., a known anti-arthritic agent), or a vehicle control is initiated. For ATI-2138, this has been administered by incorporating it into the rodent chow at specified concentrations (e.g., 100, 300, 1000 ppm).
- **Clinical Assessment:** The development and severity of arthritis are monitored regularly by visually scoring each paw based on the degree of inflammation and swelling. A clinical score is assigned to each paw, and the total score per animal is calculated.[\[12\]](#)

- **Histopathological Analysis:** At the end of the study, the joints are collected, fixed, and processed for histological examination to assess the degree of inflammation, cartilage damage, and bone erosion.
- **Data Analysis:** The clinical scores and histopathology scores are compared between the different treatment groups to determine the efficacy of ATI-2138.

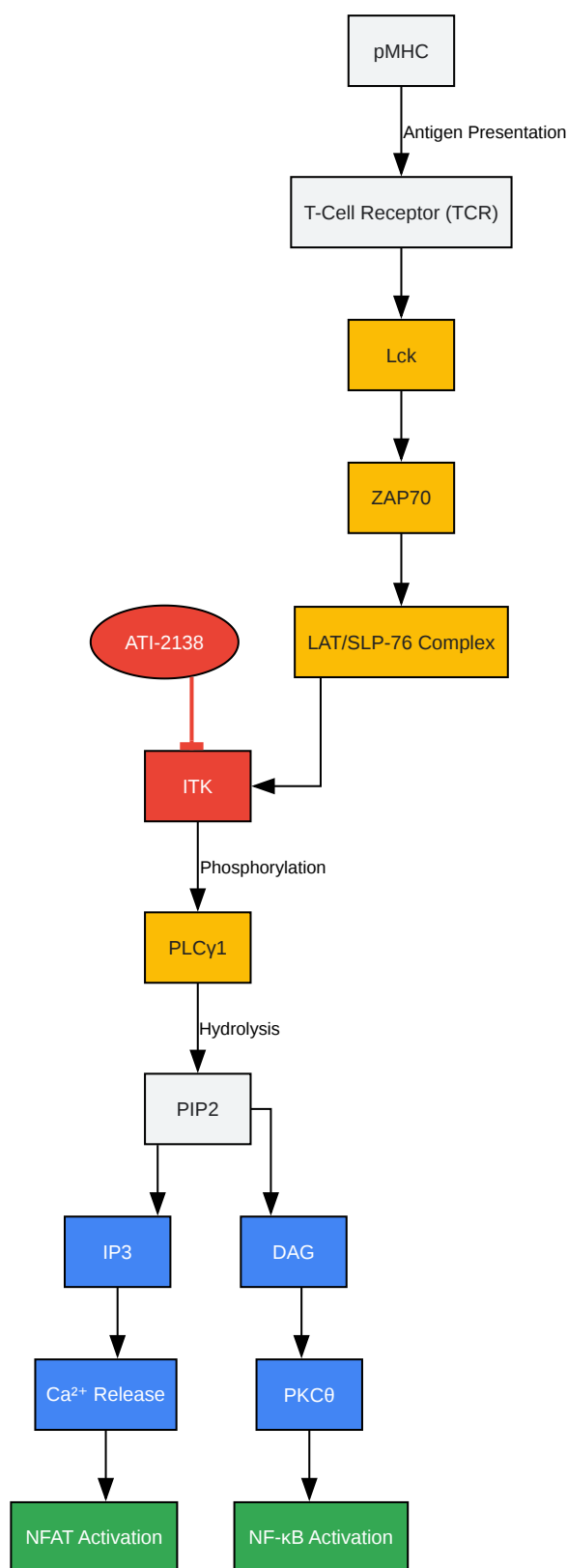
Adoptive T-cell Transfer Colitis Model

This model is used to study T-cell-mediated intestinal inflammation, mimicking aspects of inflammatory bowel disease.

- **Induction of Colitis:**
 - A specific population of naive T-cells (CD4+CD45RB^{high}) is isolated from the spleens of immunocompetent donor mice.[\[13\]](#)[\[14\]](#)
 - These naive T-cells are then injected into immunodeficient recipient mice (e.g., RAG knockout or SCID mice) that lack their own T and B cells.[\[13\]](#)[\[14\]](#)
 - The transferred naive T-cells become activated in the gut of the recipient mice, leading to the development of colitis over several weeks.[\[13\]](#)
- **Drug Administration:** Treatment with ATI-2138 or a vehicle control is administered, for example, through medicated chow.
- **Monitoring of Disease:** The mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is often calculated based on these parameters.
- **Endpoint Analysis:** At the conclusion of the experiment, the colons are collected and examined for weight, length, and histopathological signs of inflammation, such as cellular infiltration and epithelial damage.
- **Data Analysis:** The DAI scores, colon measurements, and histopathology scores are compared between the treatment groups to evaluate the efficacy of ATI-2138 in ameliorating colitis.

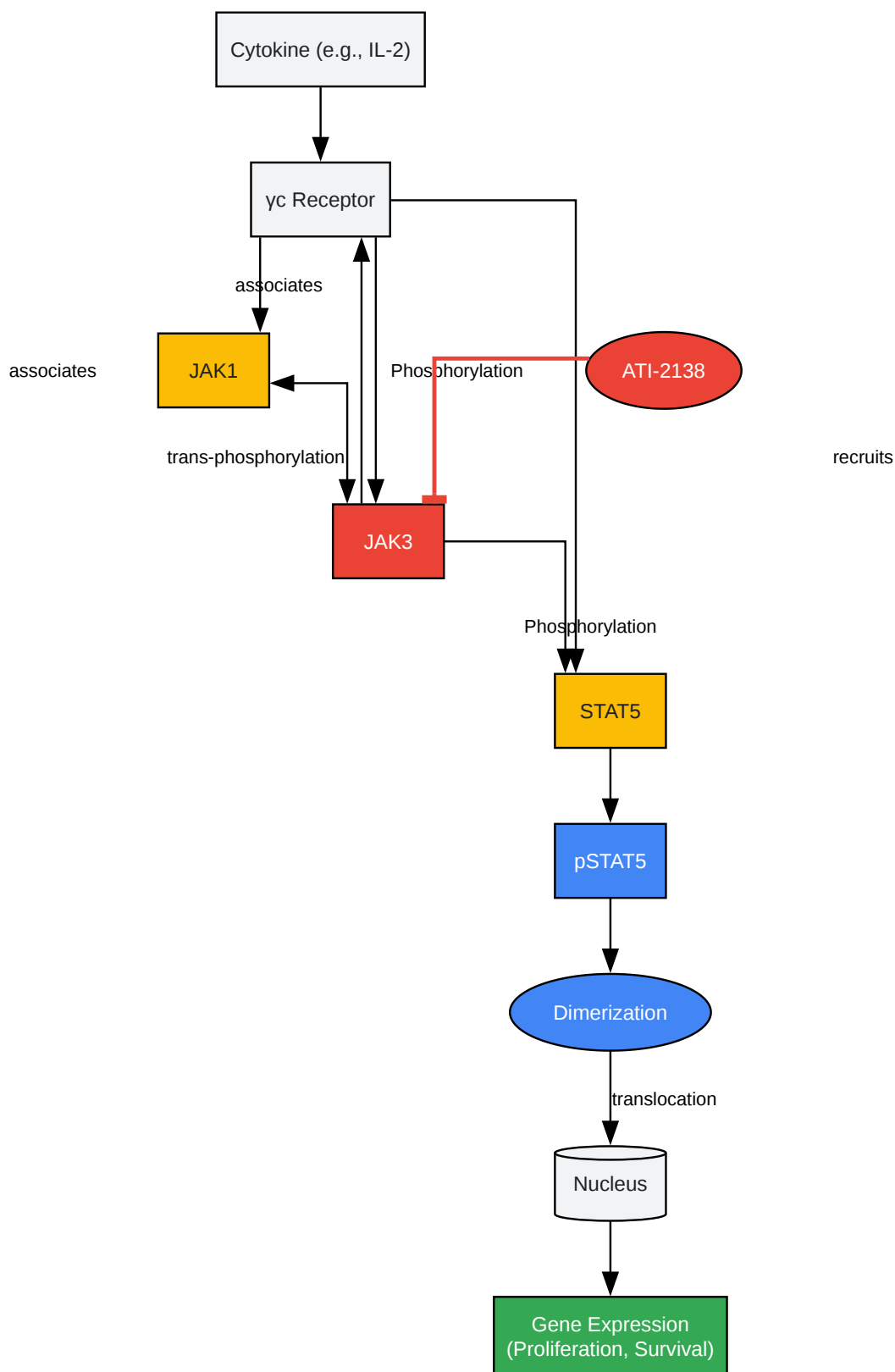
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ATI-2138 and the general workflows of the experimental protocols described above.



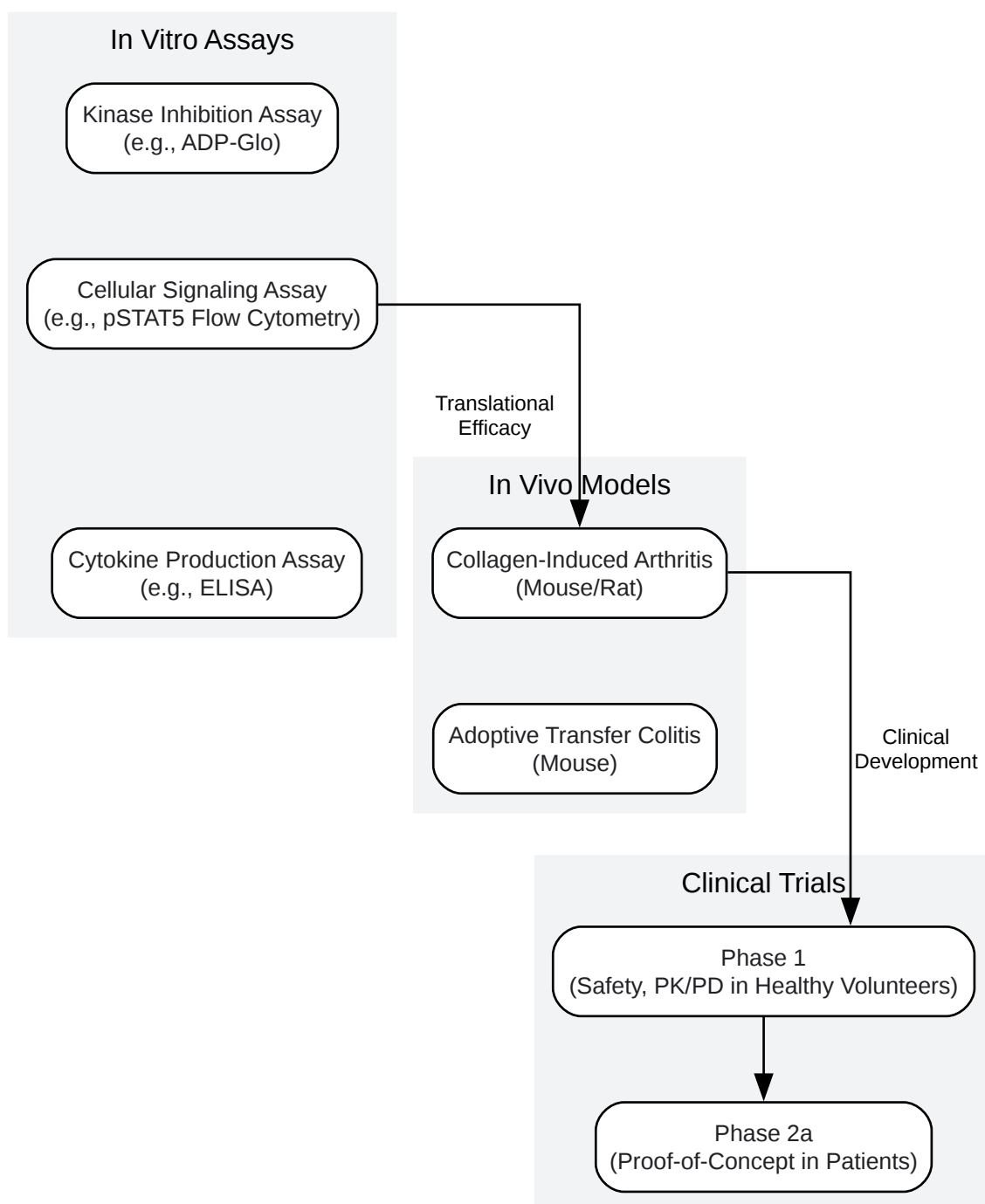
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Caption: ITK Signaling Pathway Inhibition by ATI-2138.



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Caption: JAK3 Signaling Pathway Inhibition by ATI-2138.



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Caption: General Experimental Workflow for ATI-2138 Characterization.

Conclusion

ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3, demonstrating a promising profile for the treatment of T-cell-mediated autoimmune and inflammatory diseases. The preclinical data highlights its ability to effectively suppress key inflammatory pathways in both in vitro and in vivo models. Early clinical trial results have shown a favorable safety and tolerability profile. The unique dual mechanism of targeting both TCR and cytokine signaling pathways suggests that ATI-2138 could offer a significant therapeutic advantage over agents with single-target mechanisms. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel compound.

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